5-Hydroxybenzo[c]fluoren-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-oxo-7H-benzo©fluorene typically involves multiple steps. One common method starts with the bromination of 1-indanone using N-bromosuccinimide, followed by dehydrobromination with triethylamine to form 2H-inden-1-one . This intermediate undergoes self-condensation when heated to produce benzo©fluorenone-9, which is then reduced with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-7-oxo-7H-benzo©fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-7-oxo-7H-benzo©fluorene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its derivatives have shown promise in inhibiting the growth of cancer cells .
Industry: In the industrial sector, 5-Hydroxy-7-oxo-7H-benzo©fluorene can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-oxo-7H-benzo©fluorene involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially inhibiting cancer cell growth . The compound’s activity is mediated by its ability to undergo metabolic activation, forming reactive intermediates that interact with DNA .
Comparison with Similar Compounds
7H-Benzo©fluorene: A parent compound with similar structural features but lacking the hydroxy and oxo groups.
5-Hydroxy-7H-benzo©fluoren-7-one: A closely related compound with similar reactivity and applications.
Uniqueness: 5-Hydroxy-7-oxo-7H-benzo©fluorene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
78250-21-2 |
---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9,18H |
InChI Key |
CMGHSVGJLXOGMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
78250-21-2 | |
Synonyms |
5-HOBF 5-hydroxy-7-oxo-7H-benzo(c)fluorene |
Origin of Product |
United States |
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